Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate
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Overview
Description
Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylate group, and a phenyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyrrolidine derivative with a phenyl-substituted aldehyde, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents on the phenyl ring or variations in the ester group. Examples include:
- Methyl 5-oxo-1-{[4-(methyl)phenyl]methyl}pyrrolidine-3-carboxylate
- Methyl 5-oxo-1-{[4-(ethyl)phenyl]methyl}pyrrolidine-3-carboxylate
Uniqueness
Methyl 5-oxo-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 5-oxo-1-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11(2)13-6-4-12(5-7-13)9-17-10-14(8-15(17)18)16(19)20-3/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
XAOSVYOQNRHKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Origin of Product |
United States |
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